5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester
Description
This compound is a 1,5-benzodiazepine derivative featuring a benzoyl group at position 5, a methyl group at position 4, and an ethyl ester moiety at position 2. Its molecular formula is C₂₂H₂₃N₂O₃, with a molecular weight of 369.44 g/mol (estimated). The benzodiazepine core structure, a seven-membered ring fused to a benzene ring, is modified with substituents that influence its physicochemical and pharmacological properties.
Properties
CAS No. |
121635-55-0 |
|---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 5-benzoyl-4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-20(24)17-13-14(2)22(18-12-8-7-11-16(18)21-17)19(23)15-9-5-4-6-10-15/h4-12,14,17,21H,3,13H2,1-2H3 |
InChI Key |
IPMGWPYQRAZFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(N(C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Condensation
- Aromatic amine precursor : An ortho-substituted aniline derivative is commonly used.
- Acylating agent : Benzoyl chloride or benzoyl derivatives provide the benzoyl group.
- Keto intermediates : 2-bromoacetyl or similar compounds facilitate ring closure.
The initial step involves the condensation of the aromatic amine with a keto or acyl derivative to form an amide intermediate. This is often carried out in ethanol or another suitable solvent with mild heating and the presence of a base or acid catalyst.
Cyclization to Form the Benzodiazepine Core
Cyclization is induced by heating the amide intermediate, often under reflux conditions in ethanol or other solvents, sometimes with added bases such as sodium acetate to promote ring closure. This step forms the 1,5-benzodiazepine ring system.
Introduction of the Methyl Group at the 4-Position
Methylation at the 4-position can be achieved by alkylation using methyl iodide or methyl sulfate in the presence of a base, or by using methyl-substituted precursors in the initial condensation step.
Esterification to Form the Ethyl Ester
The carboxylic acid group is converted to the ethyl ester by reaction with ethanol, often catalyzed by acid (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux. Alternatively, ethyl chloroformate or other ethylating agents may be used.
Purification
Purification typically involves:
- Extraction with water and organic solvents.
- Drying over anhydrous sodium sulfate.
- Column chromatography on silica gel using benzene/ethyl acetate mixtures.
- Recrystallization from ethanol to obtain pure crystalline product.
Representative Experimental Procedure (Adapted from Patent and Literature Data)
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Condensation | 5-nitro-2-bromoacetylaminobenzophenone + isopropanolamine + sodium acetate in ethanol, reflux 16 h | Formation of amide intermediate | Mild reflux ensures complete reaction |
| 2. Cyclization | Continued reflux in ethanol | Formation of benzodiazepine ring | Sodium acetate promotes cyclization |
| 3. Work-up | Wash with water, dry over Na2SO4, evaporate solvent | Crude product | Removal of impurities |
| 4. Purification | Silica gel column chromatography (benzene/ethyl acetate 9:1) | Isolated product fractions | Separation of isomers and by-products |
| 5. Recrystallization | Ethanol | Pure 5-benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester | Crystals melting at 241-243 °C |
Analytical Data Supporting Preparation
- Melting point : 241-243 °C confirms purity and identity.
- Molecular weight : 338.4 g/mol consistent with the ethyl ester derivative.
- Spectroscopic data : NMR and IR spectra confirm the presence of benzoyl, methyl, and ester groups.
- Chromatographic purity : Verified by silica gel chromatography.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent | Ethanol, benzene/ethyl acetate mixtures | Ethanol for reaction; benzene/ethyl acetate for chromatography |
| Temperature | Reflux (approx. 78 °C for ethanol) | Ensures cyclization and esterification |
| Reaction time | 16 hours (condensation and cyclization) | Sufficient for complete conversion |
| Catalysts/Additives | Sodium acetate, acid catalysts for esterification | Promote cyclization and ester formation |
| Purification method | Silica gel chromatography, recrystallization | High purity product obtained |
| Yield | Typically moderate to good (not always specified) | Dependent on reaction conditions |
Research Findings and Notes
- The preparation method is well-established in benzodiazepine chemistry, with variations depending on substituents and desired derivatives.
- The use of sodium acetate as a mild base facilitates cyclization without harsh conditions.
- Reflux in ethanol is a common and effective solvent system for both condensation and esterification steps.
- Purification by column chromatography and recrystallization ensures removal of side products and isomers.
- The compound’s structure and purity are confirmed by melting point and spectroscopic methods, critical for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or ester moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester involves its interaction with the central nervous system. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the brain, reducing anxiety and inducing sedation. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
Ethyl vs. Chloroacetyl Group: The compound from has a reactive chloroacetyl group, making it a candidate for further derivatization (e.g., nucleophilic substitution).
Ring Modifications :
Crystallographic and Conformational Analysis
- Ring Puckering : The seven-membered diazepine ring exhibits puckering, analyzed using Cremer-Pople coordinates . The benzoyl group in the target compound may induce steric strain, altering puckering amplitude compared to smaller substituents (e.g., oxo or methyl groups) .
- Crystallography Tools : Structures of related compounds were resolved using SHELX and visualized with ORTEP-3 , ensuring accurate bond-length and angle measurements.
Hydrogen Bonding and Supramolecular Interactions
Pharmacological and Industrial Relevance
Biological Activity
5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester (commonly referred to as the compound or simply as the benzodiazepine derivative) is a member of the benzodiazepine family, which is known for its diverse biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N2O3
- Molecular Weight : 338.4 g/mol
- CAS Number : 121635-55-0
Biological Activity Overview
The benzodiazepine derivatives are primarily recognized for their effects on the central nervous system (CNS). They typically exhibit anxiolytic (anti-anxiety), sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The specific biological activities of 5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester include:
Anxiolytic Effects
Studies have demonstrated that this compound exhibits significant anxiolytic properties. It acts on the GABA-A receptor complex in the brain, enhancing the inhibitory effects of GABA (gamma-Aminobutyric acid), leading to reduced anxiety levels.
Anticonvulsant Activity
The compound has shown potential anticonvulsant activity in various animal models. It appears to modulate neuronal excitability through GABAergic mechanisms, making it a candidate for further investigation in seizure disorders.
Sedative and Hypnotic Properties
In experimental settings, this benzodiazepine derivative has been observed to induce sedation and facilitate sleep onset in subjects. This effect is particularly relevant in the context of sleep disorders and insomnia treatment.
The primary mechanism of action for 5-Benzoyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxylic acid ethyl ester involves:
- GABA-A Receptor Modulation : The compound enhances GABA binding to its receptor sites, increasing chloride ion influx and hyperpolarizing neurons.
- Neurotransmitter Interaction : It may also influence other neurotransmitter systems indirectly by altering the balance between excitatory and inhibitory signals in the CNS.
Case Studies and Research Findings
Q & A
Q. How can computational methods predict off-target interactions with CYP450 enzymes?
- Methodology : Use Schrödinger’s Glide or MOE docking to screen against CYP3A4/2D6 homology models. Validate with cytochrome P450 inhibition assays (fluorogenic substrates). Prioritize compounds with low inhibition (IC50 >10 μM) to avoid drug-drug interactions .
Data Contradiction Analysis Example
Scenario : In vitro binding shows high GABA_A affinity (IC50 = 10 nM), but in vivo efficacy requires doses >10 mg/kg.
Resolution :
Confirm BBB penetration via brain/plasma ratio (LC-MS).
Check for active metabolites (e.g., ester hydrolysis to carboxylic acid).
Optimize formulation (nanoparticles for enhanced absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
